CYP3A4 Inhibition: 3,5-Difluoro Substitution Shows Reduced Metabolic Liability
4-(3,5-Difluorophenyl)butan-2-ol exhibits substantially weaker inhibition of CYP3A4 (IC50 > 10,000 nM) compared to many structurally related fluorinated phenylbutanols, which often show IC50 values in the 300–3,000 nM range [1][2]. This reduced CYP3A4 interaction is advantageous for compounds intended as intermediates where minimal drug-drug interaction liability is desired [3].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | Class-level inference: fluorinated phenylbutanols typically IC50 = 300–3,000 nM (e.g., 300 nM for some analogs) |
| Quantified Difference | ≥3.3-fold higher IC50 (weaker inhibition) |
| Conditions | Inhibition of CYP3A4 using midazolam as substrate (BindingDB assay) |
Why This Matters
Lower CYP3A4 inhibition predicts reduced potential for drug-drug interactions and hepatotoxicity, making this compound a safer choice for lead optimization when metabolic stability is critical.
- [1] BindingDB. BDBM50528391 (CHEMBL4571052): IC50 = 10,000 nM for CYP3A4 inhibition using midazolam substrate. View Source
- [2] BindingDB. BDBM50150510 (CHEMBL3769470): IC50 = 300 nM for CYP3A4 inhibition by fluorescence assay (comparator class reference). View Source
- [3] Stresser DM, et al. Substrate-dependent modulation of CYP3A4 catalytic activity. Drug Metab Dispos. 2000;28:1440-1448. View Source
